N-(5-ethyl-2-methylpyrazol-3-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide
Description
N-(5-ethyl-2-methylpyrazol-3-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrazole ring, a piperazine moiety, and a pyridine ring, which contribute to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(5-ethyl-2-methylpyrazol-3-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c1-3-14-12-16(21(2)20-14)19-17(24)13-22-8-10-23(11-9-22)15-6-4-5-7-18-15/h4-7,12H,3,8-11,13H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWDVNZHCCWQDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-2-methylpyrazol-3-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Alkylation: The ethyl and methyl groups are introduced to the pyrazole ring via alkylation reactions using appropriate alkyl halides.
Piperazine Derivative Synthesis: The piperazine ring is synthesized separately, often starting from piperazine and reacting it with 2-chloropyridine to introduce the pyridine moiety.
Coupling Reaction: The final step involves coupling the pyrazole derivative with the piperazine derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-2-methylpyrazol-3-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to deoxygenated or hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(5-ethyl-2-methylpyrazol-3-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, although detailed pharmacological studies are required to confirm its efficacy and safety.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-(5-ethyl-2-methylpyrazol-3-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methyl-2-pyrazolyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide
- N-(5-ethyl-2-pyrazolyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide
- N-(5-ethyl-2-methylpyrazol-3-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)propionamide
Uniqueness
N-(5-ethyl-2-methylpyrazol-3-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide is unique due to the specific combination of its functional groups and the spatial arrangement of its atoms. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of both the pyrazole and piperazine rings can confer specific binding properties to biological targets, which might not be observed in compounds lacking one of these features.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
